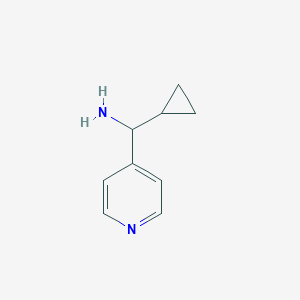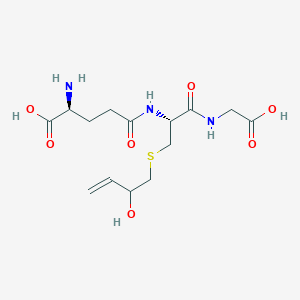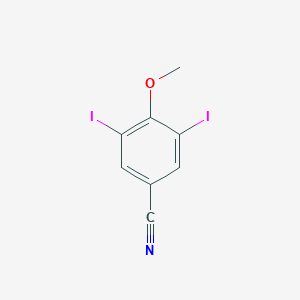
Deltamethrinic acid
Overview
Description
Deltamethrinic acid is a synthetic compound inspired by the natural compounds found in the flower head of the plant Chrysanthemum cinerariifolium. It is a key intermediate in the synthesis of deltamethrin, a highly effective insecticide with low toxicity to mammals .
Mechanism of Action
Target of Action
Deltamethrinic acid is a synthetic compound inspired by the structures present in the flower head of the plant Chrysanthemum cinerariifolium . It is a pyrethroid ester insecticide that plays a key role in controlling malaria vectors . The primary targets of this compound are pests and parasites, particularly those that pose a threat to agriculture and public health .
Mode of Action
This compound interacts with its targets by disrupting their nervous system . It binds to the voltage-gated sodium channels in the nerve cells of the pests, causing a delay in the closure of these channels. This leads to an influx of sodium ions, resulting in nerve cell depolarization and eventual paralysis of the pest .
Biochemical Pathways
It is known that this compound interferes with the normal functioning of the nervous system of pests, leading to their paralysis and death
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal (GI) tract as a saturable process mediated by phase III efflux transporters, which pump this compound out of the intestinal enterocytes into the GI tract lumen . This results in minimal net absorption at low concentrations and increasing absorption at higher concentrations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the nervous system of pests, leading to their paralysis and death . Chronic exposure to this compound has been associated with various adverse health effects, including neurotoxicity, reproductive toxicity, and carcinogenicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is highly toxic to a wide range of non-target organisms, including mammals, birds, fish, and bees . Mammals and birds can be exposed to this compound through contaminated food, water, or direct contact with the pesticide . Therefore, the use of this compound needs to be regulated and monitored to ensure its safe use and protect the environment and human health .
Biochemical Analysis
Biochemical Properties
Deltamethrinic acid belongs to the pyrethroids family, a class of insecticides used to control a wide range of arthropods. It is a broad-spectrum insecticide, meaning it is effective against a wide range of insect species
Cellular Effects
Deltamethrin, the ester of this compound, is known to be neurotoxic and can disrupt the nervous system . It is generally considered safe to use around humans, but it is still toxic to aquatic life, particularly fish
Molecular Mechanism
Deltamethrin, the ester of this compound, works by opening up presynaptic sodium channels, interfering with the transport between sodium and potassium cations, thereby disrupting the entire nervous system
Temporal Effects in Laboratory Settings
It is known that deltamethrin, the ester of this compound, is highly effective as an insecticide .
Dosage Effects in Animal Models
It is known that deltamethrin, the ester of this compound, is toxic to aquatic life, particularly fish .
Metabolic Pathways
It is known that deltamethrin, the ester of this compound, can be degraded by certain bacterial co-cultures .
Transport and Distribution
It is known that deltamethrin, the ester of this compound, can be introduced into the food chain through bioaccumulation in Pacific oysters .
Subcellular Localization
It is known that deltamethrin, the ester of this compound, can disrupt the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deltamethrinic acid can be synthesized through various synthetic routes. One common method involves the reaction of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Deltamethrinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce oxides, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Deltamethrinic acid has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: Research on its effects on biological systems, including its role in insecticidal activity.
Medicine: Studies on its potential therapeutic applications and toxicity.
Industry: Used in the production of insecticides and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Compounds similar to deltamethrinic acid include other pyrethroid acids such as permethrinic acid and cypermethrinic acid. These compounds share similar structures and insecticidal properties but differ in their specific chemical configurations and activities .
Uniqueness
This compound is unique due to its high insecticidal activity and low mammalian toxicity. Its structure, inspired by natural compounds, allows it to effectively target insect nervous systems while being safe for use around humans and animals .
Properties
IUPAC Name |
(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-NJGYIYPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873159 | |
| Record name | (1R-cis)-Decamethrinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53179-78-5, 63597-73-9 | |
| Record name | Deltamethrinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R-cis)-Decamethrinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELTAMETHRINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes deltamethrinic acid a potent insecticide?
A1: this compound, like other pyrethroids, exerts its insecticidal effect by targeting the nervous system of insects. [] Specifically, it acts on voltage-gated sodium channels, preventing their closure and leading to hyper-excitation of nerve cells. This ultimately results in paralysis and death of the insect. []
Q2: How does the structure of this compound contribute to its activity?
A2: this compound possesses both geometric and chiral isomerism, resulting in several possible stereoisomers. [] The (1R)-cis isomer exhibits the most potent insecticidal activity. Research has shown that the cis isomers generally demonstrate higher selectivity for the insect sodium channels compared to the trans isomers. [] This highlights the crucial role of stereochemistry in the biological activity of this compound.
Q3: Can you elaborate on the synthesis of this compound and its challenges?
A3: Several synthetic routes have been developed for this compound, many focusing on achieving enantiomeric purity of the active (1R)-cis isomer. One approach utilizes a chemo-enzymatic process starting from a racemic mixture. [] This method employs a lipase enzyme to selectively resolve the desired enantiomer, offering a sustainable alternative to traditional chemical synthesis. Another approach utilizes chiral bicyclic lactams as intermediates in a diastereoselective cyclopropanation reaction, leading to enantiomerically pure this compound. [, , , , ] These studies highlight the ongoing efforts in optimizing this compound synthesis for improved efficiency and stereochemical control.
Q4: How stable is this compound under different environmental conditions?
A4: Research on a closely related compound, cis-permethrin, provides insight into the stability of this compound. Studies have shown that the presence of certain salts, particularly potassium chlorate, can significantly impact the thermal stability of these pyrethroids, leading to decomposition and isomerization at high temperatures. [] This information is crucial for understanding the degradation pathways of this compound and its potential environmental impact.
Q5: What analytical techniques are employed to study this compound?
A5: Various analytical methods are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is widely used for separating and analyzing different isomers of pyrethroids, including this compound. [] This technique, often coupled with UV detection, allows for the determination of enantiomeric purity and quantification of this compound in various matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate](/img/structure/B164868.png)









![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)

